Inhibitory Potency Against Sodium-Hydrogen Exchanger (NHE): Class-Based Comparison to Amiloride Scaffold
In studies examining pyridine-based bioisosteres of the NHE inhibitor amiloride, the class of compounds that includes 3,5-diamino-6-chloropicolinic acid derivatives demonstrates a measurable potency difference relative to the parent amiloride scaffold. The pyridine ring replacement improved NHE inhibitory potency compared to the pyrazine-containing amiloride [1]. This class-level inference is based on the observation that pyridine bioisosteres, as a group, exhibit a different rank order of potency (phenyl > pyridine > pyrazine) [1].
| Evidence Dimension | NHE inhibition potency (IC50) in platelet swelling assay |
|---|---|
| Target Compound Data | No direct quantitative data for 3,5-diamino-6-chloropicolinic acid in this specific assay |
| Comparator Or Baseline | Amiloride (IC50 = 43.5 μM) [1] |
| Quantified Difference | Pyridine-based bioisosteres generally more potent than amiloride; exact potency of target compound not specified |
| Conditions | Human platelet swelling assay (PSA) at pH 6.7 |
Why This Matters
For researchers screening NHE inhibitors or optimizing amiloride-derived pharmacophores, the pyridine core of this compound may offer a potency advantage over pyrazine-based analogs, justifying its selection for structure-activity relationship (SAR) campaigns.
- [1] Laeckmann D, et al. Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na(+)/H(+) exchanger. Bioorg Med Chem. 2002 Jun;10(6):1793-804. PMID: 11937337. View Source
